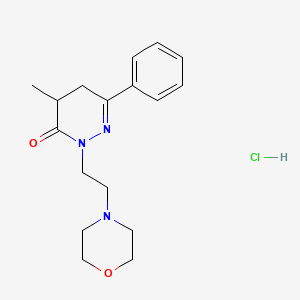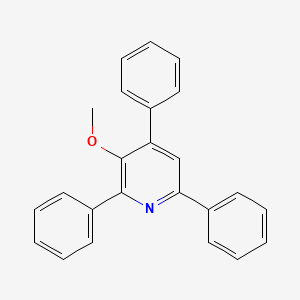
Pyridine, 3-methoxy-2,4,6-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-methoxy-2,4,6-triphenyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where three phenyl groups are attached to the 2, 4, and 6 positions of the pyridine ring, and a methoxy group is attached to the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 3-methoxy-2,4,6-triphenyl- typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates in dimethylformamide (DMF) at elevated temperatures under an oxygen atmosphere . This method provides an efficient and concise approach to synthesizing 2,4,6-triphenyl pyridines.
Industrial Production Methods: Industrial production methods for pyridine derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-methoxy-2,4,6-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkylating agents and Lewis acids are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracids yields pyridine N-oxides, while substitution with alkylating agents forms pyridinium salts .
Scientific Research Applications
Pyridine, 3-methoxy-2,4,6-triphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism by which pyridine, 3-methoxy-2,4,6-triphenyl- exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the pyridine ring can act as a nucleophile, forming complexes with various Lewis acids. This interaction can influence the compound’s reactivity and its ability to participate in chemical reactions . Additionally, the presence of the methoxy and phenyl groups can modulate the compound’s electronic properties, affecting its behavior in different chemical environments.
Comparison with Similar Compounds
Pyridine, 2,4,6-triphenyl-: This compound is similar in structure but lacks the methoxy group at the 3 position.
3-Methoxypyridine: This compound has a methoxy group at the 3 position but lacks the phenyl groups at the 2, 4, and 6 positions.
Uniqueness: Pyridine, 3-methoxy-2,4,6-triphenyl- is unique due to the combination of the methoxy group and the three phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in scientific research and industrial processes.
Properties
CAS No. |
28607-91-2 |
|---|---|
Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methoxy-2,4,6-triphenylpyridine |
InChI |
InChI=1S/C24H19NO/c1-26-24-21(18-11-5-2-6-12-18)17-22(19-13-7-3-8-14-19)25-23(24)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
UKLKXPXVMQXEIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
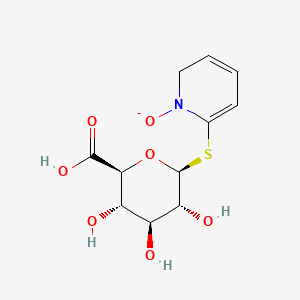
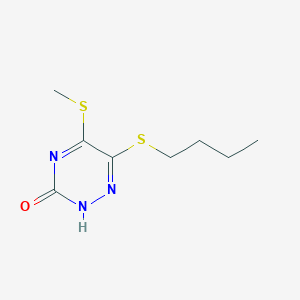
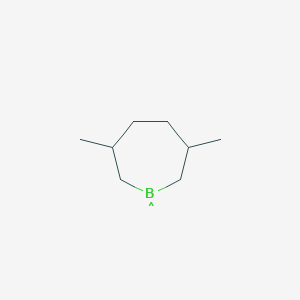
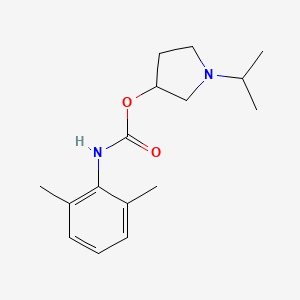
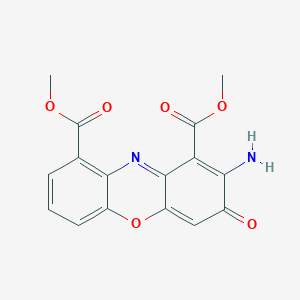

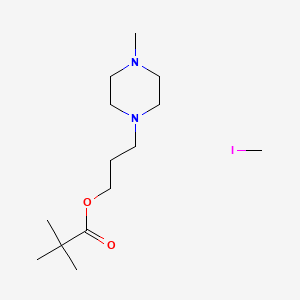
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
